

A Comparative Guide to the X-ray Crystal Structures of Piperidine Derivatives

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Compound of Interest

Compound Name: (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

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The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a critical component in drug design. X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of these molecules, offering invaluable insights into their stereochemistry, conformation, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystal structures of several notable piperidine derivatives, details the experimental protocols for their structure determination, and visualizes a key signaling pathway where these compounds exert their effects.

Comparative Crystallographic Data of Piperidine Derivatives

The following tables summarize the crystallographic data for a selection of piperidine derivatives, providing a basis for comparing their solid-state conformations and crystal packing.

Table 1: Crystal Data and Structure Refinement for Selected Piperidine Derivatives

Compound	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
Donepezil HCl (Form III)[1] [2]	C ₂₄ H ₃₀ ClNO ₃	Monoclinic	P2 ₁ /c	14.366 2(9)	11.838 4(6)	13.557 2(7)	107.75 60(26)	2197.8 (2)	4
Donepezil (Form I)[3]	C ₂₄ H ₂₉ NO ₃	Monoclinic	P2 ₁ /c	-	-	-	-	-	-
Donepezil (Form II)[3]	C ₂₄ H ₂₉ NO ₃	Orthorhombic	Pbca	-	-	-	-	-	-
Risperidone	C ₂₃ H ₂₇ FN ₄ O ₂	Monoclinic	P2 ₁ /c	10.633 (1)	8.636 (1)	22.583 (2)	99.43 (1)	2043.1 (4)	4
Piperidine[4]	C ₁₇ H ₁₉ NO ₃	Monoclinic	P2 ₁ /n	8.6950	13.602 0	13.158 0	90	1553.4	4
1,2-di(piperidin-1-yl)ethane	C ₁₂ H ₂₄ N ₂	Monoclinic	P2 ₁ /n	6.0430 (3)	8.0805 (3)	11.170 0(4)	97.475 (2)	540.80 (4)	2
N-Benzyl-4-piperidone	C ₁₂ H ₁₅ NO	-	-	-	-	-	-	-	-

Note: Complete crystallographic data for some compounds were not available in the searched literature.

Table 2: Selected Torsion Angles (°) for the Piperidine Ring of Representative Derivatives

Compound	Torsion Angle 1 (C6-N1-C2-C3)	Torsion Angle 2 (N1-C2-C3-C4)	Torsion Angle 3 (C2-C3-C4-C5)	Torsion Angle 4 (C3-C4-C5-C6)	Torsion Angle 5 (C4-C5-C6-N1)	Torsion Angle 6 (C5-C6-N1-C2)	Conformation
Donepezil	-55.9	55.1	-54.9	56.4	-58.2	57.5	Chair
Risperidone	56.1	-54.7	55.3	-56.8	57.1	-57.0	Chair
Piperine	-54.2	50.9	-51.3	55.0	-56.8	56.2	Chair

Note: Torsion angles are illustrative and can vary slightly depending on the specific crystal structure and refinement.

Experimental Protocols

The determination of the crystal structure of piperidine derivatives by single-crystal X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.

Crystallization

Obtaining high-quality single crystals is often the most challenging aspect of the process. Common techniques include:

- **Slow Evaporation:** A solution of the piperidine derivative in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined empirically; common solvents include ethanol, methanol, and ethyl acetate.^[5]
- **Vapor Diffusion:** This method involves placing a drop of the concentrated solution of the compound on a coverslip, which is then inverted and sealed over a reservoir containing a

solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Data Collection

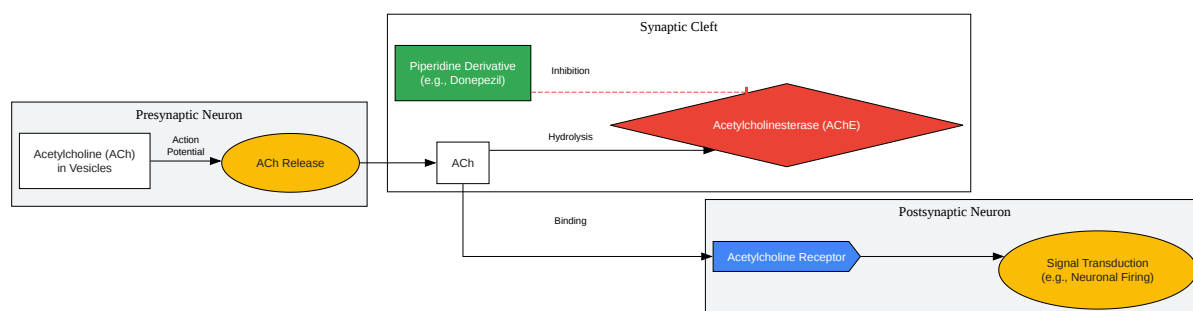
A suitable single crystal (typically 0.1-0.5 mm in size) is mounted on a goniometer head and placed in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations.^[5] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined by adjusting atomic positions, and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.^[1]

Signaling Pathway Visualization

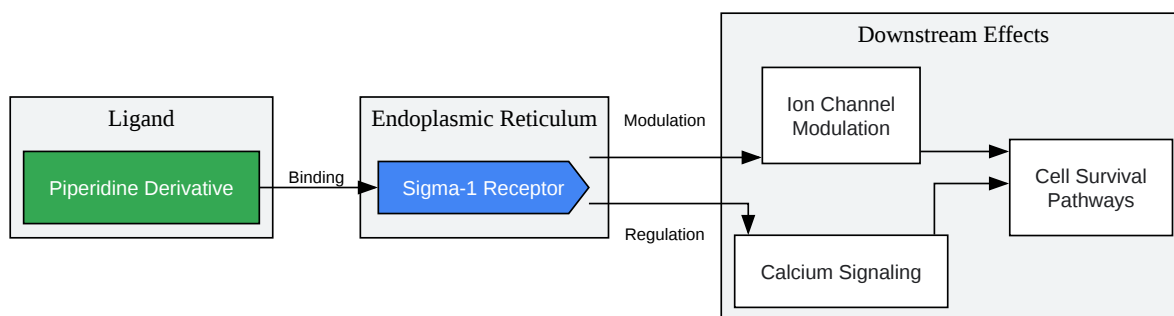
Piperidine derivatives are well-known for their interaction with various biological targets, including enzymes and G protein-coupled receptors (GPCRs). A prominent example is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway, which is a primary therapeutic target for Alzheimer's disease.



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Caption: Cholinergic signaling pathway and the inhibitory action of piperidine derivatives.

Another important target for many piperidine derivatives is the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular signaling pathways.



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Caption: Simplified signaling cascade initiated by a piperidine derivative binding to the Sigma-1 receptor.

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